![molecular formula C12H19NO4 B1406166 3-(Tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid CAS No. 1239421-67-0](/img/structure/B1406166.png)
3-(Tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid
Overview
Description
The compound seems to be a derivative of the bicyclo[4.1.0]heptane structure . Bicyclo[4.1.0]heptane is a type of organic compound with a specific three-dimensional structure .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of the bicyclic structure and various functional groups .
Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and would depend on the specific conditions and reagents used .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . For example, “(3R,6S)-5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid” is a solid at room temperature .
Scientific Research Applications
Synthesis Techniques and Stereoisomer Production
- The compound 3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid, along with its stereoisomers, are synthesized through various innovative methods. One approach involved synthesizing all four stereoisomers of a closely related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. This method significantly shortened existing literature procedures for these unnatural amino acids and enabled the production of either pure cis or trans acid through simple reaction condition adjustments. Optical resolution was achieved through diastereomeric salt formation or chromatography on a chiral stationary phase (Bakonyi et al., 2013).
Chemical Process Development
- In another study, a scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid was described, showcasing the importance of controlling stereoselectivity in cyclopropanation steps for the success of chemical processes (Gan et al., 2013). Additionally, there was a study on the full synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid itself, highlighting its potential as a useful building block in medicinal chemistry due to its bicyclic nature and conformational constraints (Napolitano et al., 2010).
Application in Medicinal Chemistry
- The use of 3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid and its analogs in medicinal chemistry was also explored. An efficient route for synthesizing enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate was developed, which is crucial for producing kilogram amounts of the compound for medicinal applications. This process involved an innovative approach starting from commercially available chiral lactone and included an epimerization/hydrolysis step to avoid tedious purification (Maton et al., 2010).
Potential in Peptide-Based Drug Discovery
- Azabicyclo[X.Y.0]alkane amino acids, including derivatives of 3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid, are recognized as rigid dipeptide mimetics useful in peptide-based drug discovery. A study reported an efficient synthesis of such diastereomers, demonstrating their potential as building blocks for solid-phase synthesis in drug discovery (Mandal et al., 2005).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific structure and properties . For example, “(3R,6S)-5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid” has been classified with the signal word “Warning” and hazard statements H302, H315, H319, and H335 .
Future Directions
properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-5-4-8-6-12(8,7-13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMZZZVRNHEHLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC2(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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